

A Comparative Guide to Biocryl® RAPIDE® and PEEK for Orthopedic Implants

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Biocryl*

Cat. No.: *B1169104*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate biomaterial is a critical determinant of the clinical success of orthopedic implants. This guide provides a comprehensive comparison of two prominent materials in the orthopedic field: **BIOCRYL® RAPIDE®**, a bioresorbable composite, and Polyetheretherketone (PEEK), a high-performance thermoplastic. This document synthesizes experimental data on their mechanical properties, biocompatibility, and degradation characteristics to assist in informed material selection for research and development.

Material Composition

BIOCRYL® RAPIDE® is a biocomposite material composed of 70% poly-lactide co-glycolide (PLGA) and 30% osteoconductive β -tricalcium phosphate (β -TCP).^{[1][2]} The PLGA polymer matrix is biodegradable, breaking down in the body over time, while the β -TCP component is an osteoconductive ceramic intended to encourage bone growth.^{[1][2]}

PEEK is a semi-crystalline, high-performance thermoplastic polymer.^[3] It is a bio-inert material, meaning it does not induce a significant host tissue reaction and is not designed to be absorbed by the body.^[4]

Mechanical Performance

The mechanical properties of an orthopedic implant are paramount to its ability to provide structural support and withstand physiological loads. The following table summarizes the key

mechanical properties of **BIOCRYL® RAPIDE®** and PEEK.

Property	BIOCRYL® RAPIDE® (70% PLGA / 30% β-TCP)	PEEK (Unfilled Medical Grade)	Cortical Bone (Reference)
Compressive Strength (MPa)	4.19 \pm 0.84[5]	~110-130	170-200
Bending Strength (MPa)	2.41 \pm 0.45[5]	~150-170	135-193
Elastic Modulus (GPa)	~2-6[6]	3-4[7]	12-18
Tensile Strength (MPa)	3.42[8]	90-100[1]	50-150

Note: The mechanical properties of **BIOCRYL® RAPIDE®** can vary depending on the specific manufacturing process and the porosity of the final implant. The data presented here is for a porous scaffold configuration.

Biocompatibility

Biocompatibility is the ability of a material to perform with an appropriate host response in a specific application. Both **BIOCRYL® RAPIDE®** and PEEK are considered biocompatible for orthopedic applications, though their mechanisms of interaction with host tissue differ.

BIOCRYL® RAPIDE® is designed to be bioactive and osteoconductive. The presence of β -TCP promotes bone growth onto and into the implant structure.[1][2] As the PLGA matrix degrades, it releases lactic and glycolic acids, which are metabolized by the body.[9] While generally well-tolerated, the acidic byproducts of degradation can sometimes lead to a transient inflammatory response.[9]

PEEK is considered bio-inert, exhibiting minimal interaction with surrounding tissues.[4] It does not elicit a significant inflammatory or foreign body response, making it suitable for long-term implantation.[10] However, its inert nature means it does not actively promote bone growth.[10] Surface modifications are often employed to enhance the osseointegration of PEEK implants.[10]

Degradation and Osseointegration

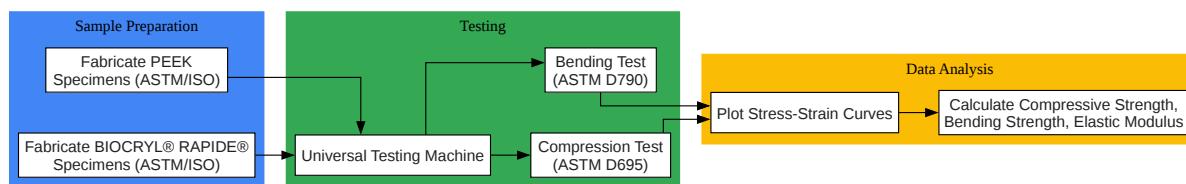
A key differentiator between these two materials is their long-term behavior in the body.

BIOCRYL® RAPIDE® is a resorbable material. The PLGA matrix degrades via hydrolysis into lactic and glycolic acids, which are subsequently metabolized.^[9] The degradation rate is tailored to allow for gradual load transfer to the healing bone. Over time, the implant is resorbed and replaced by new bone tissue, a process facilitated by the osteoconductive β -TCP component.^{[1][2]} Clinical studies have shown that biocomposite implants composed of PLGA/ β -TCP can lose a significant amount of their original volume over a period of about three years, with evidence of osteoconductivity at the implant site.^[11]

PEEK, being bio-inert, does not degrade and remains as a permanent implant.^[4] Osseointegration with PEEK relies on the mechanical interlocking of bone with the implant surface.^[1] While it does not chemically bond with bone, its modulus of elasticity, which is similar to that of cortical bone, helps to reduce stress shielding and promote long-term implant stability.^[3] Clinical studies have demonstrated high survival rates for PEEK implants in various orthopedic applications.^[12]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of **BIOCRYL® RAPIDE®** and PEEK.


Mechanical Testing

Objective: To determine the compressive and bending strength of the implant materials.

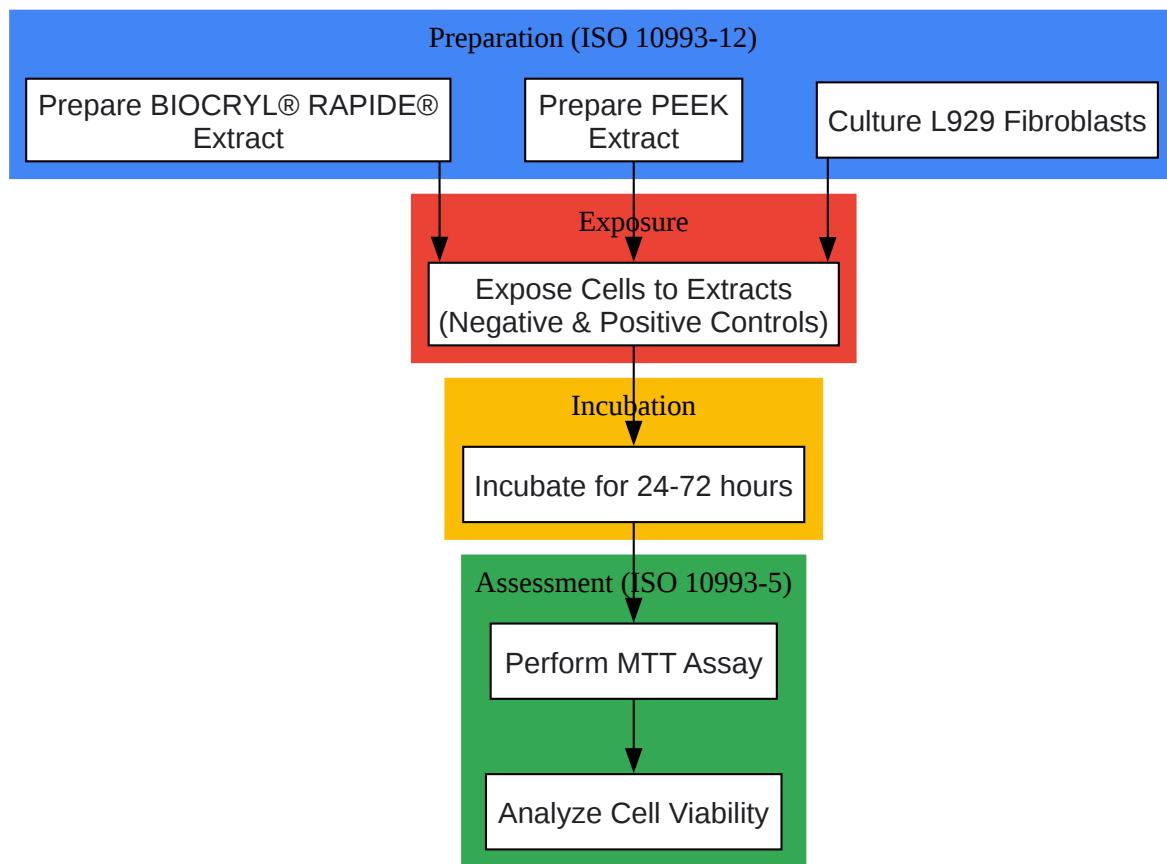
Protocol:

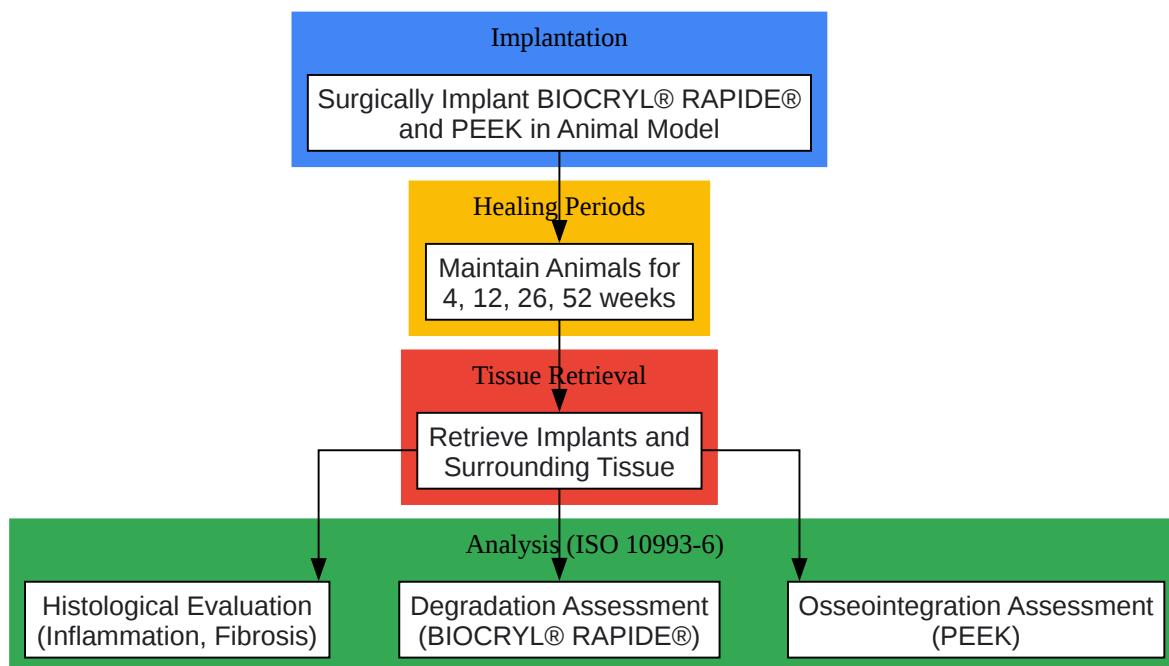
- Sample Preparation: Standardized test specimens of both **BIOCRYL® RAPIDE®** and PEEK are fabricated according to relevant ASTM or ISO standards (e.g., ASTM D695 for compressive properties, ASTM D790 for flexural properties).
- Testing Apparatus: A universal testing machine equipped with appropriate fixtures for compression and three-point bending tests is used.

- Compression Test: The specimen is placed between two flat platens and a compressive load is applied at a constant rate of crosshead displacement until failure. The maximum stress sustained by the specimen is recorded as the compressive strength.
- Bending (Flexural) Test: The specimen is placed on two supports and a load is applied to the center of the specimen at a constant rate. The stress at the outer surface of the specimen at the point of failure is calculated as the bending strength.
- Data Analysis: The stress-strain curves are plotted to determine the mechanical properties, including strength and modulus.

[Click to download full resolution via product page](#)

Workflow for Mechanical Property Testing.


Biocompatibility Assessment (In Vitro Cytotoxicity)


Objective: To assess the potential of the materials to cause cellular toxicity, in accordance with ISO 10993-5.

Protocol:

- Material Extraction: Extracts of both BIOCRYL® RAPIDE® and PEEK are prepared by incubating the materials in a cell culture medium for a specified period (e.g., 24 hours at 37°C), as described in ISO 10993-12.

- Cell Culture: A suitable cell line, such as L929 mouse fibroblasts, is cultured in a multi-well plate until a confluent monolayer is formed.
- Exposure: The culture medium is replaced with the material extracts. A negative control (fresh culture medium) and a positive control (a known cytotoxic substance) are included.
- Incubation: The cells are incubated with the extracts for a defined period (e.g., 24-72 hours).
- Assessment: Cell viability is assessed using a quantitative method, such as an MTT assay, which measures the metabolic activity of the cells. A reduction in cell viability compared to the negative control indicates a cytotoxic effect.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. PEEK for Orthopedic Surgery | PDC [plasticdesigncompany.com]
- 4. researchgate.net [researchgate.net]

- 5. Enhanced mechanical performance and biological evaluation of a PLGA coated β -TCP composite scaffold for load-bearing applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. advancedentaljournal.com [advancedentaljournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Short-Term and Long-Term Effects of Orthopedic Biodegradable Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current Strategies to Improve the Bioactivity of PEEK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biocomposite Implants Composed of Poly(Lactide-co-Glycolide)/ β -Tricalcium Phosphate: Systematic Review of Imaging, Complication, and Performance Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to Biocryl® RAPIDE® and PEEK for Orthopedic Implants]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1169104#biocryl-vs-peek-for-orthopedic-implants\]](https://www.benchchem.com/product/b1169104#biocryl-vs-peek-for-orthopedic-implants)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com